molecular formula C21H20BrN3O3S B11507409 N-(5-bromoquinolin-8-yl)-4-(piperidin-1-ylsulfonyl)benzamide

N-(5-bromoquinolin-8-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11507409
M. Wt: 474.4 g/mol
InChI Key: ILKOUYBJBLMHNV-UHFFFAOYSA-N
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Description

N-(5-BROMOQUINOLIN-8-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOQUINOLIN-8-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the bromination of quinoline to introduce the bromo group at the 5-position. This is followed by the formation of the sulfonyl piperidine moiety and subsequent coupling with benzamide. Common reagents used in these reactions include bromine, piperidine, sulfonyl chloride, and benzoyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMOQUINOLIN-8-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-BROMOQUINOLIN-8-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMOQUINOLIN-8-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE: can be compared with other quinoline derivatives such as:

Uniqueness

The uniqueness of N-(5-BROMOQUINOLIN-8-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of a brominated quinoline ring and a sulfonyl piperidine moiety may offer unique interactions with biological targets.

Properties

Molecular Formula

C21H20BrN3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H20BrN3O3S/c22-18-10-11-19(20-17(18)5-4-12-23-20)24-21(26)15-6-8-16(9-7-15)29(27,28)25-13-2-1-3-14-25/h4-12H,1-3,13-14H2,(H,24,26)

InChI Key

ILKOUYBJBLMHNV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4

Origin of Product

United States

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